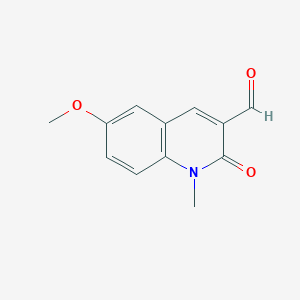

6-甲氧基-1-甲基-2-氧代-1,2-二氢喹啉-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 114561-35-2. It has a molecular weight of 217.22 and its IUPAC name is 6-methoxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde .

Synthesis Analysis

The synthesis of 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been reported in the literature. For instance, a series of new 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands and their corresponding palladium (ii) complexes have been synthesized . Another study reported the synthesis, characterization, and biological activity of three 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-TSC compounds and their Cu(II) complexes .Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been characterized by single crystal X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been studied. For example, a series of new 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands and their corresponding palladium (ii) complexes have been synthesized .科学研究应用

合成和化学性质

- 该化合物已被用于合成复杂的分子,如阿普他明,展示了其在有机合成中的多功能性。Bałczewski 等人(1990 年)证明了其在合成阿普他明中的作用,突出了其在合成生物活性分子中的重要性 (Bałczewski 等人,1990 年)。

生物学性质和应用

- Ramachandran 等人(2012 年)探索了源自 6-甲氧基-2-氧代-1,2-二氢喹啉-3-甲醛硫代半氨基甲腙的钯 (II) 配合物的生物学性质。这些配合物表现出显着的生物学活性,包括与人肺癌细胞的 DNA 相互作用和细胞毒性,强调了基于这种化学结构的化合物的潜在治疗应用 (Ramachandran 等人,2012 年)。

与生物分子的相互作用

- 研究了源自该化合物的钯 (II) 配合物与小牛胸腺 DNA 和牛血清白蛋白的相互作用。这些研究提供了对其生物学活性的分子基础及其作为生化研究工具的潜力的见解,重点是 DNA 和蛋白质相互作用 (Ramachandran 等人,2012 年)。

抗氧化和细胞毒活性

- 还注意到了钯 (II) 配合物的抗氧化特性,对自由基具有很强的活性,表明在氧化应激相关疾病中具有潜在的应用。此外,它们对特定癌细胞系的细胞毒活性表明在癌症治疗研究中具有潜力 (Ramachandran 等人,2012 年)。

作用机制

Mode of Action

It has been suggested that certain complexes of this compound may bind to dna via intercalation .

Result of Action

Certain complexes of this compound have exhibited high cytotoxicity against human tumor cells and 3d spheroids derived from solid tumors, related to high cellular uptake . These complexes also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .

属性

IUPAC Name |

6-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZBLOCNWNCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C(C1=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)

![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971439.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)